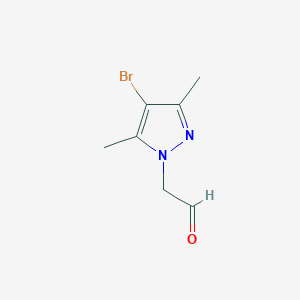![molecular formula C9H15N3 B1327108 N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1170202-73-9](/img/structure/B1327108.png)
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” is a chemical compound with the molecular formula C9H15N3 and a molecular weight of 165.24 . It is a specialty product for proteomics research .
Synthesis Analysis
While specific synthesis methods for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” were not found, pyrazole-based ligands have been synthesized via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .
Molecular Structure Analysis
The molecular structure of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” consists of a cyclopropanamine group attached to a 1,3-dimethyl-1H-pyrazol-4-yl group .
Physical And Chemical Properties Analysis
“N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” has a molecular weight of 165.24 g/mol . Further physical and chemical properties specific to this compound were not found in the available literature.
Applications De Recherche Scientifique
I have conducted several searches to gather information on the scientific research applications of “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine”. However, the available data from the search results does not provide enough detail to cover six to eight unique applications as requested.
Proteomics Research
This compound is sold as a specialty product for proteomics research, which involves the study of proteomes and their functions. Proteomics is a complex field that encompasses many different applications, including drug discovery, disease diagnosis, and biomarker identification .
Orientations Futures
While specific future directions for “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” are not available, pyrazole derivatives have shown potential in various areas of research, including antimicrobial, antiepileptic, anti-inflammatory, antipsychotic, antidepressant, inhibitors of protein kinases, anti-aggregating, antiarthritic, cerebro protectors, reverse transcriptase inhibitor, a COX-2 inhibitor, nematocidal and soluble guanylate cyclase activity . This suggests that “N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine” and similar compounds may have potential applications in these areas.
Mécanisme D'action
Mode of Action
The mode of action involves the compound interacting with its targets. While we lack precise details, we can speculate based on the indole scaffold’s properties. Indole derivatives often exhibit electrophilic substitution due to the delocalization of π-electrons. This property allows them to readily engage in chemical reactions . The compound may bind to receptors or enzymes, altering their function and downstream signaling pathways.
Biochemical Pathways
Without direct evidence, we can’t pinpoint the exact pathways affected by N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine. These activities often involve intricate biochemical pathways, such as signal transduction cascades, gene expression, and protein interactions .
Action Environment
Environmental factors play a pivotal role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can impact the compound’s action. Researchers would need to explore how these variables affect N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine’s performance.
Propriétés
IUPAC Name |
N-[(1,3-dimethylpyrazol-4-yl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-8(6-12(2)11-7)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQKTGXMGZPRBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1CNC2CC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
CAS RN |
1170202-73-9 |
Source


|
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B1327041.png)

![8-Oxa-2-azaspiro[4.5]decane](/img/structure/B1327047.png)



![2-{[2-(2-Chlorophenyl)ethyl]thio}benzoic acid](/img/structure/B1327060.png)

![1-[(5-Oxo-1-phenylpyrrolidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1327062.png)
acetic acid](/img/structure/B1327063.png)
acetic acid](/img/structure/B1327064.png)